molecular formula C5H7N2+ B3052803 Pyridinium, 1-amino- CAS No. 45458-31-9

Pyridinium, 1-amino-

Cat. No.: B3052803
CAS No.: 45458-31-9
M. Wt: 95.12 g/mol
InChI Key: PFZCOWLKXHIVII-UHFFFAOYSA-N
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Description

This compound is part of the broader class of pyridinium salts, which are known for their diverse applications in organic synthesis, medicinal chemistry, and materials science .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of pyridinium, 1-amino- typically involves large-scale quaternization reactions under controlled conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the desired product .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of pyridinium salts is related to their reactivity. They have been used as pyridinium ionic liquids, pyridinium ylides, as anti-microbial, anti-cancer, anti-malarial and anti-cholinesterase inhibitors, as well as their applications in materials science and biological issues related to gene delivery .

Safety and Hazards

Pyridinium salts can cause severe skin burns and eye damage. They may also cause respiratory irritation . It’s important to avoid breathing dust/fume/gas/mist/vapors/spray, and to wash skin thoroughly after handling . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling these compounds .

Future Directions

Pyridinium salts have been highlighted for their importance in a wide range of research topics . They have potential for further innovation in the field, particularly in the context of their reactivity as bifunctional aminating reagents . They also have potential applications in materials science and biological issues related to gene delivery .

Properties

IUPAC Name

pyridin-1-ium-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N2/c6-7-4-2-1-3-5-7/h1-5H,6H2/q+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFZCOWLKXHIVII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=[N+](C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N2+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20328733
Record name Pyridinium, 1-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

45458-31-9
Record name Pyridinium, 1-amino-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20328733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pyridinium, 1-amino-
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Pyridinium, 1-amino-
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Pyridinium, 1-amino-
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Pyridinium, 1-amino-
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Pyridinium, 1-amino-
Reactant of Route 6
Pyridinium, 1-amino-

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